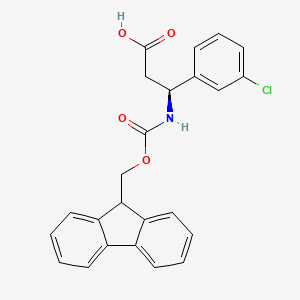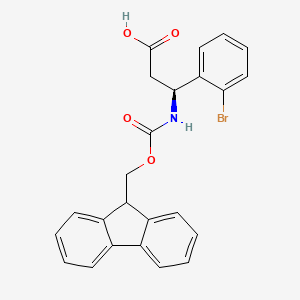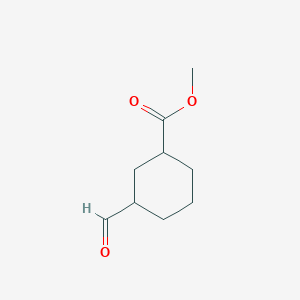
Methyl 3-formylcyclohexane-1-carboxylate
Vue d'ensemble
Description
“Methyl 3-formylcyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 50738-62-0 and a molecular weight of 170.21 . It has a linear formula of C9H14O3 . The compound is typically a colorless to yellow liquid .
Physical And Chemical Properties Analysis
“Methyl 3-formylcyclohexane-1-carboxylate” is a colorless to yellow liquid . It has a molecular weight of 170.21 and a molecular formula of C9H14O3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Methyl 3-formylcyclohexane-1-carboxylate, along with related compounds, has been explored primarily in the field of chemical synthesis and reactions. A notable study describes the preparation of Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate from methyl cyclohexa-2,5-diene-1-carboxylate, demonstrating its potential in dehydration, hydrolysis, acetylation, reduction, epoxidation, and its utility in Diels–Alder reactions (Sirat, Thomas, & Tyrrell, 1979).
Analgesic Activity
While the focus is on excluding drug use and dosage, it is noteworthy that derivatives of methyl cyclohexane carboxylates, similar in structure to Methyl 3-formylcyclohexane-1-carboxylate, have been synthesized and found to possess analgesic activity (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2012).
Photochemical Applications
Research into the photochemical properties of derivatives of Methyl 3-formylcyclohexane-1-carboxylate has been conducted. For instance, studies on Methyl 3-cyclohexene-1-carboxylate, a related compound, have revealed insights into its behavior under UV irradiation, contributing to the understanding of photochemistry in organic compounds (Leong, Imagawa, Kimoto, & Kawanisi, 1973).
Material Science and Safety
In the context of material science and safety, (3-4-Epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate (EEC), a compound structurally similar to Methyl 3-formylcyclohexane-1-carboxylate, has been studied for its thermal hazard and runaway reaction risks, highlighting the importance of understanding the thermal stability and safety of such compounds (Tong, Chen, Tsai, Cao, Chen, & Shu, 2014).
Stereochemistry and Conformational Analysis
Stereochemical and conformational analyses are also a significant aspect of research on methyl cyclohexane carboxylates. Investigations into the conformations of these compounds contribute to the broader understanding of molecular structures and behaviors in organic chemistry (Arnason, Kvaran, Jonsdottir, Gudnason, & Oberhammer, 2002).
Propriétés
IUPAC Name |
methyl 3-formylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJUCOTKIRRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


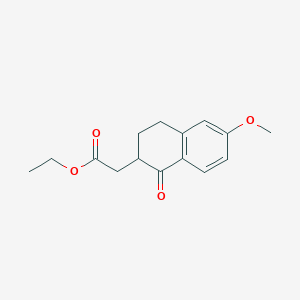
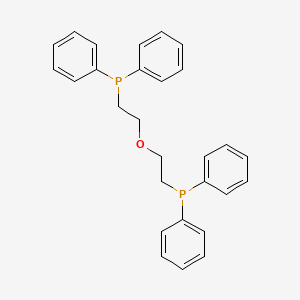






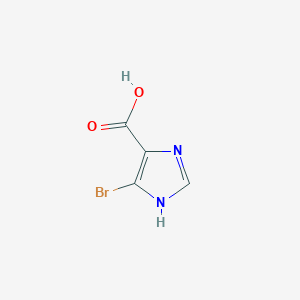
![N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide](/img/structure/B3142536.png)

